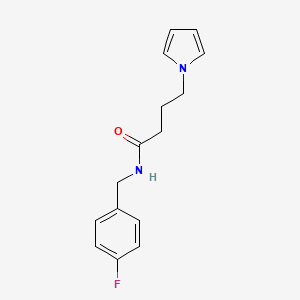![molecular formula C18H19N3O4S B2932270 4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide CAS No. 2034585-53-8](/img/structure/B2932270.png)
4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-acetyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various human diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized through various methods. One common method involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a pyridine ring, and a benzene ring, among other functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives generally have interesting physicochemical properties that make them useful in medicinal chemistry .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing benzene sulfonamide derivatives, exploring their structural properties and potential applications. For instance, the synthesis of heterocyclic sulfonamides and their interaction with biological molecules has been a subject of interest, demonstrating the versatility of these compounds in scientific research. Specific studies have detailed the synthesis processes, including the use of microwave irradiation for rapid polycondensation reactions, highlighting the efficiency of modern synthetic techniques in producing these compounds with high yield and desirable properties (Mallakpour, S., Hajipour, A., & Habibi, S., 2001).
Biological Interactions and Applications
Research has also delved into the biological interactions of benzene sulfonamide derivatives, particularly their potential as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases. These interactions are crucial for understanding the therapeutic potential of sulfonamide derivatives in treating various diseases. For example, novel series of sulfonamides were synthesized and evaluated for their inhibitory activities against specific human enzymes, providing insights into the development of new therapeutic agents (Bilginer, S., et al., 2020).
Antimicrobial and Anticancer Properties
The antimicrobial and anticancer activities of benzene sulfonamide derivatives have been extensively studied, showcasing the potential of these compounds in medical and pharmaceutical applications. Various derivatives have been synthesized and tested against different cancer cell lines and microbial strains, revealing significant activities and offering a foundation for future drug development efforts. These studies underline the importance of structural modifications in enhancing the biological activities of sulfonamide derivatives, paving the way for the creation of more effective and selective therapeutic agents (Hafez, H., et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-13(22)15-4-6-17(7-5-15)26(24,25)20-11-14-9-16(12-19-10-14)21-8-2-3-18(21)23/h4-7,9-10,12,20H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBSAXWLRNKZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


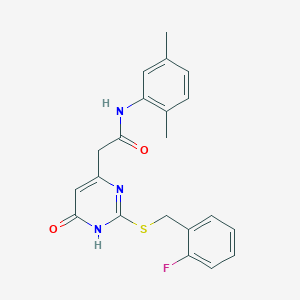
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2932190.png)
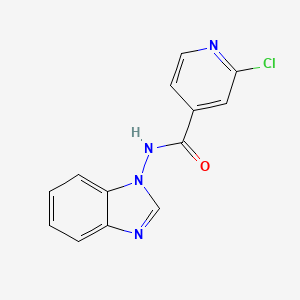
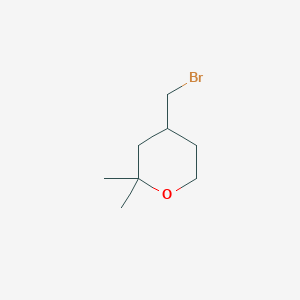
![Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate](/img/structure/B2932195.png)


![N-(1,3-benzodioxol-5-yl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2932204.png)
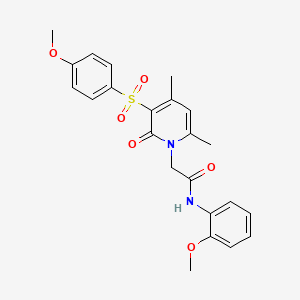
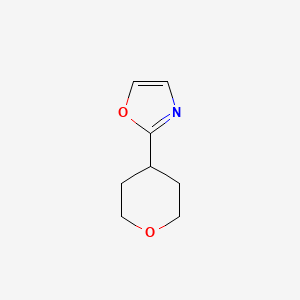
![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-[4-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2932207.png)

